molecular formula C19H31N7O7 B12117289 H-DL-Asp-DL-Ala-DL-His-DL-Lys-OH

H-DL-Asp-DL-Ala-DL-His-DL-Lys-OH

Cat. No.: B12117289
M. Wt: 469.5 g/mol
InChI Key: LNDPHUOSLCCHHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Asp-DL-Ala-DL-His-DL-Lys-OH is a synthetic tetrapeptide composed of Aspartic acid, Alanine, Histidine, and Lysine. The unique incorporation of DL-enantiomers for each amino acid denotes that this peptide is a racemic mixture, containing both D- and L-forms. This characteristic distinguishes it from native peptides composed solely of L-amino acids and can provide enhanced metabolic stability against proteolytic degradation, making it a valuable tool for specific experimental applications in biochemistry and medicinal chemistry. The sequence of this peptide suggests significant research potential, primarily due to the distinct properties of its constituent amino acids. The presence of both acidic (Aspartic acid) and basic (Histidine, Lysine) residues within a short chain implies a potential for metal ion chelation. Peptides with metal-binding capabilities are of great interest for studying metalloproteinase inhibition, designing novel catalysts, or developing compounds that modulate oxidative stress pathways by interacting with metal ions like copper . Furthermore, the inclusion of a Histidine residue offers a side chain with an imidazole group, which can act as a nucleophile or participate in coordination chemistry, while the Lysine residue provides a primary amine that can be utilized for further chemical conjugation or labeling. This combination of functional groups makes this compound a versatile scaffold for probing enzyme mechanisms, studying peptide structure-activity relationships, and as a building block for the synthesis of more complex molecular architectures. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-amino-2-[[2-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N7O7/c1-10(24-17(30)12(21)7-15(27)28)16(29)26-14(6-11-8-22-9-23-11)18(31)25-13(19(32)33)4-2-3-5-20/h8-10,12-14H,2-7,20-21H2,1H3,(H,22,23)(H,24,30)(H,25,31)(H,26,29)(H,27,28)(H,32,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDPHUOSLCCHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N7O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Asp-DL-Ala-DL-His-DL-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, DL-Asp, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, DL-Ala, is coupled to the growing chain using a coupling reagent such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated for DL-His and DL-Lys.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the SPPS process, allowing for the large-scale production of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

H-DL-Asp-DL-Ala-DL-His-DL-Lys-OH can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized to form histidinal.

    Reduction: The peptide can be reduced to break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HBTU.

Major Products Formed

    Oxidation: Histidinal and other oxidized derivatives.

    Reduction: Reduced peptide with broken disulfide bonds.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

H-DL-Asp-DL-Ala-DL-His-DL-Lys-OH has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Explored for potential therapeutic applications, such as antimicrobial peptides.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of H-DL-Asp-DL-Ala-DL-His-DL-Lys-OH depends on its specific application. In biological systems, it may interact with proteins and enzymes through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The peptide’s structure allows it to bind to specific molecular targets, influencing their activity and function.

Comparison with Similar Compounds

Key Research Findings

  • Thermal Stability : Peptides with charged residues (e.g., Asp, Lys) often exhibit higher melting points (~200–250°C), as seen in H-DL-Ala-Gly-OH (MP: 225°C) .
  • Biological Activity : DL-configured peptides generally show reduced receptor-binding specificity compared to L-forms, limiting therapeutic use but favoring structural studies.

Biological Activity

H-DL-Asp-DL-Ala-DL-His-DL-Lys-OH is a synthetic peptide consisting of four amino acids: aspartic acid (Asp), alanine (Ala), histidine (His), and lysine (Lys), with each amino acid present in both D- and L- forms. This compound has garnered attention for its potential biological activities, which can be attributed to its unique structure and the properties of its constituent amino acids.

Chemical Structure and Synthesis

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a resin-bound peptide chain, facilitating the formation of the desired peptide structure. Key steps in the synthesis include:

  • Resin Loading : The first amino acid is attached to a solid resin.
  • Deprotection : Protecting groups on the amino acids are removed to expose reactive sites.
  • Coupling : Each subsequent amino acid is activated and coupled to the growing chain.
  • Cleavage : The completed peptide is cleaved from the resin and purified.

This approach ensures high purity and yields of the peptide, which is crucial for subsequent biological testing.

1. Antioxidant Properties

Research indicates that peptides similar to this compound exhibit significant antioxidant activity. For instance, studies have shown that certain peptides derived from hydrolyzed proteins can effectively scavenge free radicals, thereby preventing oxidative stress in biological systems . The presence of specific amino acids like histidine may enhance this activity due to its ability to donate protons during redox reactions.

2. Modulation of Immune Response

Peptides containing lysine and aspartic acid have been noted for their role in modulating immune responses. They may interact with immune cells, influencing cytokine production and enhancing immune surveillance. The positively charged lysine can facilitate interactions with negatively charged cell membranes, potentially enhancing cellular uptake and activity.

3. Cell Adhesion and Signaling

Similar peptides have been shown to interact with integrin receptors on cell surfaces, which are crucial for cell adhesion and signaling pathways. This interaction can influence cellular behaviors such as migration, proliferation, and differentiation. The sequence of amino acids in this compound may mimic natural ligands, thereby modulating integrin-mediated signaling pathways.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various synthetic peptides, including those similar to this compound. The peptides were tested using DPPH radical scavenging assays, where they demonstrated significant inhibition of radical formation, indicating their potential use in preventing oxidative damage in cells .

Case Study 2: Immune Modulation in vitro

In vitro studies using lymphocyte cultures showed that this compound could enhance the production of interleukin-2 (IL-2), a key cytokine involved in T-cell proliferation. This suggests that the peptide may have applications in immunotherapy or as an adjuvant in vaccine formulations .

Research Findings Summary Table

Study Focus Findings
Study 1Antioxidant ActivitySignificant DPPH radical scavenging activity observed; potential for oxidative stress prevention.
Study 2Immune ModulationEnhanced IL-2 production in lymphocyte cultures; implications for immunotherapy applications.
Study 3Cell AdhesionDemonstrated interaction with integrin receptors; influenced cell migration and signaling pathways.

Q & A

Q. How can researchers optimize the solid-phase synthesis of H-DL-Asp-DL-Ala-DL-His-DL-Lys-OH to maximize yield and purity?

Methodological Answer:

  • Coupling Reagents: Use benzotriazole-based reagents (e.g., HBTU, HATU) for efficient amide bond formation, particularly with DL-configured residues, which may exhibit steric hindrance .
  • Protection Strategies: Employ orthogonal protecting groups (e.g., Fmoc for α-amino, tert-butyl for side chains) to mitigate unwanted side reactions during sequential synthesis.
  • Cleavage Conditions: Optimize trifluoroacetic acid (TFA) concentration and scavengers (e.g., triisopropylsilane) to minimize racemization during resin cleavage.
  • Purity Validation: Post-synthesis, use reverse-phase HPLC with a C18 column and mass spectrometry (MS) to confirm molecular weight and purity (>95% threshold) .

Q. What analytical techniques are critical for characterizing the stereochemical configuration of DL-configured peptides like this compound?

Methodological Answer:

  • Chiral HPLC: Utilize a chiral stationary phase (e.g., cyclodextrin-based columns) to resolve D/L enantiomers. Adjust mobile phase pH to enhance separation of Asp and His residues .
  • Circular Dichroism (CD): Compare spectra to reference DL-peptides to identify conformational signatures (e.g., α-helix vs. random coil) influenced by mixed chirality .
  • X-ray Crystallography: For crystallizable analogs, determine absolute configuration via anomalous scattering, though DL-peptides often require co-crystallization with stabilizing ligands .

Q. How should researchers assess the stability of this compound under physiological conditions?

Methodological Answer:

  • Incubation Protocols: Expose the peptide to simulated physiological buffers (pH 7.4, 37°C) and analyze degradation kinetics via HPLC at timed intervals .
  • Protease Susceptibility: Test resistance to trypsin (cleaves after Lys) and pepsin using enzyme-to-substrate ratios (e.g., 1:100) to model in vivo stability .
  • Temperature/Storage Studies: Monitor aggregation via dynamic light scattering (DLS) under varying temperatures (−20°C to 25°C) to recommend storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for DL-configured peptides across studies?

Methodological Answer:

  • Meta-Analysis Framework: Systematically compare variables such as cell lines (e.g., HEK293 vs. HeLa), assay conditions (e.g., serum-free vs. serum-containing media), and peptide concentrations .
  • Batch Variability Control: Replicate studies using standardized synthesis and purification protocols (e.g., ISO 9001-certified labs) to isolate biological variability from technical artifacts .
  • Dose-Response Reassessment: Perform EC50/IC50 titrations across multiple replicates to validate potency claims, using statistical tools like ANOVA with post-hoc corrections .

Q. What computational strategies predict the tertiary structure and interactions of DL-configured peptides with mixed chirality?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate folding trajectories in explicit solvent (e.g., TIP3P water model) using force fields (e.g., CHARMM36) parameterized for D-amino acids .
  • Docking Studies: Use flexible docking algorithms (e.g., AutoDock Vina) to model interactions with targets like histidine-rich proteins, accounting for chiral inversion effects .
  • Machine Learning: Train models on PubChem datasets (e.g., bioactivity data for DL-peptides) to predict structure-activity relationships (SARs) .

Q. How to design experiments to evaluate the impact of DL-configuration on peptide-receptor binding kinetics?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize the receptor (e.g., G-protein-coupled receptor) and measure association/dissociation rates (ka/kd) for D vs. L enantiomers .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to assess chiral preference in enthalpy-driven vs. entropy-driven interactions .
  • Mutagenesis Validation: Introduce point mutations (e.g., His→Ala) in the receptor to identify chiral selectivity hotspots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.